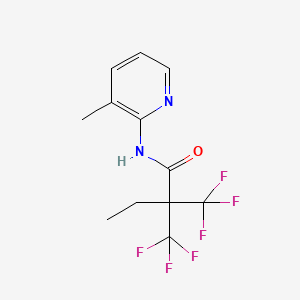
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group at the 3-position and a butanamide moiety with two trifluoromethyl groups at the 2-position. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of 3-methyl-2-aminopyridine with a suitable acylating agent that introduces the 2,2-bis(trifluoromethyl)butanamide moiety. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of the pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the pyridine ring or the butanamide moiety.
Wissenschaftliche Forschungsanwendungen
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: The compound’s inhibitory properties make it a candidate for the development of new pain-relief medications and anti-inflammatory agents.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets, such as FAAH and COX enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of fatty acid amides and reducing inflammation and pain . The presence of trifluoromethyl groups enhances the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other N-(pyridin-2-yl)amides and derivatives of flurbiprofen and ibuprofen that have been modified to enhance their inhibitory properties . Examples include:
- N-(pyridin-2-yl)amides
- Flu-AM1 (a derivative of flurbiprofen)
- Ibu-AM5 (a derivative of ibuprofen)
Uniqueness
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and reactivity. This makes it particularly effective as an enzyme inhibitor and a versatile building block in organic synthesis.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O/c1-3-10(11(13,14)15,12(16,17)18)9(21)20-8-7(2)5-4-6-19-8/h4-6H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPIDDXZFXVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














